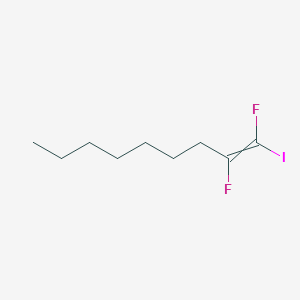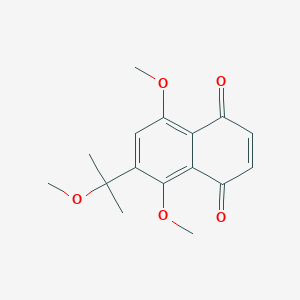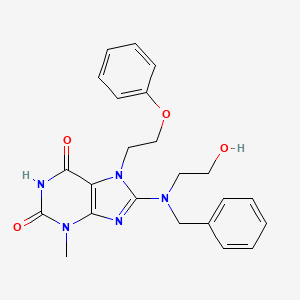
1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl, phenylmethyl, and phenoxyethyl groups through various substitution reactions. Key reagents may include alkyl halides, phenols, and amines, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the purine core can be reduced to hydroxyl groups.
Substitution: The phenylmethyl and phenoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- involves its interaction with biological molecules. It may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. Additionally, its ability to interact with nucleic acids could lead to the disruption of DNA or RNA synthesis, making it a potential candidate for antiviral or anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-Trimethylxanthine): A stimulant found in coffee and tea.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.
Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- is unique due to its specific functional groups, which confer distinct chemical properties and potential biological activities. Unlike caffeine, theobromine, and theophylline, this compound has additional hydroxyethyl and phenoxyethyl groups, which may enhance its interaction with biological targets and increase its therapeutic potential.
Eigenschaften
CAS-Nummer |
105522-59-6 |
|---|---|
Molekularformel |
C23H25N5O4 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
8-[benzyl(2-hydroxyethyl)amino]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H25N5O4/c1-26-20-19(21(30)25-23(26)31)28(13-15-32-18-10-6-3-7-11-18)22(24-20)27(12-14-29)16-17-8-4-2-5-9-17/h2-11,29H,12-16H2,1H3,(H,25,30,31) |
InChI-Schlüssel |
MABPROHCVFOXIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CC3=CC=CC=C3)CCOC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


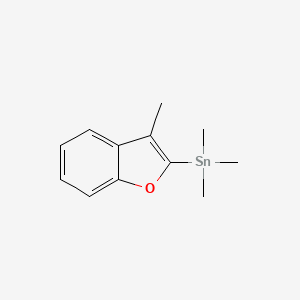
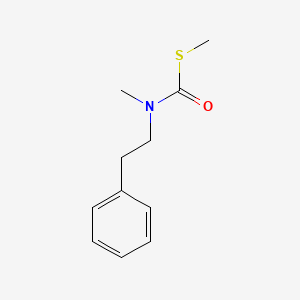
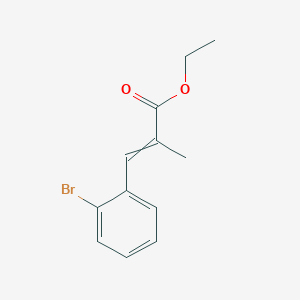
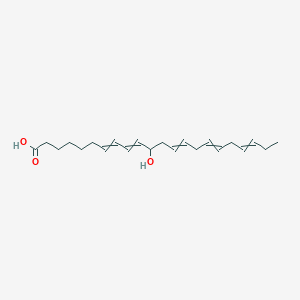
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
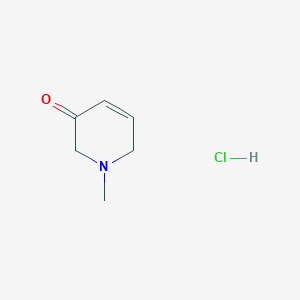
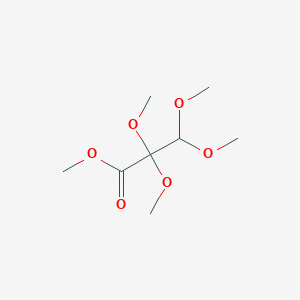
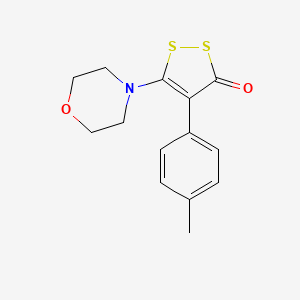
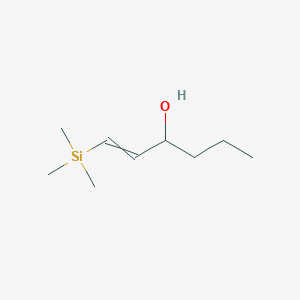
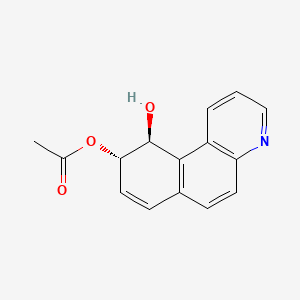
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

